A Comprehensive Technical Guide to 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride
A Comprehensive Technical Guide to 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] This five-membered aromatic heterocycle, with its two nitrogen atoms, is a versatile scaffold that can engage in various biological interactions, leading to a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antiviral, and antimicrobial effects.[1] Its unique electronic properties and ability to act as both a proton donor and acceptor make it a privileged structure in drug design.[1][2] Within this important class of compounds, 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride represents a key building block for the synthesis of more complex molecules with therapeutic potential. This guide provides an in-depth look at its chemical properties, a plausible synthetic route, and its potential applications in research and drug development.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key identifiers for 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride.
| Property | Value | Source |
| CAS Number | 701298-44-4 | [3][4] |
| Molecular Formula | C6H9ClN2O2 | Calculated |
| Molecular Weight | 176.60 g/mol | Calculated |
| IUPAC Name | 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride | |
| Synonyms | 4-Ethyl-imidazole-5-carboxylic acid HCl | |
| Physical State | Solid (predicted) | |
| Solubility | Expected to be soluble in water and polar organic solvents |
Synthesis of 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride.
Step-by-Step Methodology and Rationale
Step 1: Formylation of Ethyl 2-aminobutanoate
-
Protocol: To a solution of ethyl 2-aminobutanoate in a suitable solvent such as tetrahydrofuran (THF), slowly add acetic formic anhydride at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Rationale: The formylation of the amino group is a crucial initial step to introduce the one-carbon unit that will ultimately become part of the imidazole ring. Acetic formic anhydride is an effective and mild formylating agent.
Step 2: Cyclization to form the Imidazole Ring
-
Protocol: The resulting ethyl 2-formamidobutanoate is then reacted with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate, in a solvent like methanol. The reaction mixture is typically heated to reflux.
-
Rationale: The reaction between an N-formylamino ester and TosMIC is a well-established method for the synthesis of 4,5-disubstituted imidazoles. TosMIC serves as a source of a protected carbanion that facilitates the cyclization process.
Step 3: Hydrolysis of the Ester
-
Protocol: The ethyl 4-ethyl-1H-imidazole-5-carboxylate is hydrolyzed to the corresponding carboxylic acid by treatment with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to precipitate the product.
-
Rationale: The ester hydrolysis is necessary to obtain the free carboxylic acid functional group. This step is typically straightforward and high-yielding.
Step 4: Hydrochloride Salt Formation
-
Protocol: The final step involves the formation of the hydrochloride salt. This is achieved by dissolving the 4-ethyl-1H-imidazole-5-carboxylic acid in a suitable solvent, such as diethyl ether or isopropanol, and then bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in an appropriate solvent. The hydrochloride salt will precipitate out of the solution and can be collected by filtration.
-
Rationale: The formation of a hydrochloride salt is often performed to improve the stability and solubility of a compound, which is particularly useful for pharmaceutical applications.
Applications in Research and Drug Development
Imidazole derivatives are of significant interest in drug discovery due to their wide range of biological activities.[1] 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride, as a functionalized imidazole, is a valuable building block for the synthesis of potential therapeutic agents.
-
Intermediate for Angiotensin II Receptor Blockers (ARBs): A structurally similar compound, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, is a known intermediate in the synthesis of Olmesartan, a widely used antihypertensive drug.[5] This suggests that 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride could be a key starting material for the development of new ARBs or other cardiovascular drugs.
-
Scaffold for Kinase Inhibitors: The imidazole core is present in several kinase inhibitors used in cancer therapy. The carboxylic acid and ethyl group on this molecule provide handles for further chemical modification to explore its potential as a scaffold for novel kinase inhibitors.
-
Antimicrobial and Antifungal Agents: The imidazole ring is a key feature of many antifungal drugs (e.g., clotrimazole, miconazole). This compound could serve as a starting point for the synthesis of new antimicrobial agents.
Handling and Safety
While a specific Safety Data Sheet (SDS) for 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride was not found, general safety precautions for related imidazole carboxylic acid derivatives should be followed.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[6] Use in a well-ventilated area and avoid breathing dust.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]
-
Hazards of Structurally Similar Compounds: Related imidazole derivatives are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.
Conclusion
4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its functionalized imidazole core presents numerous opportunities for the development of novel therapeutic agents targeting a range of diseases. A solid understanding of its properties and a plausible synthetic strategy, as outlined in this guide, are essential for researchers looking to unlock the full potential of this promising chemical entity.
References
-
PubChem. ethyl 4-amino-1H-imidazole-5-carboxylate. [Link]
-
ChemSynthesis. ethyl 4-ethyl-1H-imidazole-5-carboxylate. [Link]
-
Goyal, A. (2023). Exploring Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate: Properties and Applications. LinkedIn. [Link]
-
Panday, D., et al. (2020). A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 253-273. [Link]
-
PubChem. Ethyl 4(5)-imidazolecarboxylate. [Link]
-
PubChem. Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. [Link]
- Google Patents. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
-
PubChem. Ethyl 4-methyl-5-imidazolcarboxylate. [Link]
-
Tella, A. C., et al. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Journal of Applicable Chemistry, 6(5), 899-912. [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. 701298-44-4 Cas No. | 4-Ethyl-1H-imidazole-5-carboxylic acid hydrochloride | Matrix Scientific [matrixscientific.com]
- 4. 701298-44-4|4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 5. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]
